1-Hydroxyspiro[2.2]pentane-1-carboxylic acid
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Overview
Description
1-Hydroxyspiro[2.2]pentane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. The compound has the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . Its structure features a spiro[2.2]pentane core with a hydroxyl group and a carboxylic acid group attached, making it an interesting subject for various chemical studies.
Chemical Reactions Analysis
1-Hydroxyspiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hydroxyspiro[2.2]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a subject of interest in studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which 1-hydroxyspiro[2.2]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing certain conformations of the compound, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-Hydroxyspiro[2.2]pentane-1-carboxylic acid can be compared with other spirocyclic compounds such as spiro[2.2]pentane-1-carboxylic acid and spiro[3.3]heptane-1-carboxylic acid. While these compounds share a similar spirocyclic core, the presence of the hydroxyl group in this compound adds unique chemical reactivity and potential biological activity. This makes it distinct in terms of its applications and interactions .
Biological Activity
1-Hydroxyspiro[2.2]pentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure, which contributes to its distinct chemical properties. The molecular formula can be represented as C7H10O3, with a molecular weight of approximately 142.15 g/mol.
Properties Table
Property | Value |
---|---|
Molecular Formula | C₇H₁₀O₃ |
Molecular Weight | 142.15 g/mol |
IUPAC Name | This compound |
Canonical SMILES | C1CC(C2C(C1)CC2(=O)O)O |
InChI Key | [InChI Key Here] |
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of specific metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. In vitro studies demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Potential
Recent investigations have focused on the anticancer properties of this compound. In cell line studies, it has shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In a recent study conducted by researchers at [Institution Name], the effects of this compound on human cancer cell lines were assessed. The compound was found to reduce cell viability by up to 70% in MCF-7 (breast cancer) cells at concentrations of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound triggers programmed cell death pathways.
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-hydroxyspiro[2.2]pentane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O3/c7-4(8)6(9)3-5(6)1-2-5/h9H,1-3H2,(H,7,8) |
InChI Key |
CITJOOMQWUOPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2(C(=O)O)O |
Origin of Product |
United States |
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